molecular formula C9H9ClO B1329673 1-(2-Chlorophenyl)propan-1-one CAS No. 6323-18-8

1-(2-Chlorophenyl)propan-1-one

Cat. No. B1329673
CAS RN: 6323-18-8
M. Wt: 168.62 g/mol
InChI Key: BTSCBJDORATYKJ-UHFFFAOYSA-N
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Description

The compound 1-(2-Chlorophenyl)propan-1-one is a chlorinated aromatic ketone. While the provided papers do not directly discuss this exact compound, they provide insights into similar chlorinated aromatic ketones and their properties, which can be used to infer some aspects of 1-(2-Chlorophenyl)propan-1-one.

Synthesis Analysis

The synthesis of chlorinated aromatic ketones typically involves condensation reactions such as the Claisen-Schmidt reaction, as seen in the synthesis of related compounds like 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one and various other substituted propenones . These reactions often use acetophenone derivatives and aldehydes in the presence of a base, conducted in solvents like ethanol.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic ketones is characterized by the presence of a carbonyl group attached to a phenyl ring that carries chlorine substituents. X-ray diffraction studies are commonly used to confirm the structure, as seen in the papers . The presence of chlorine atoms influences the electronic distribution within the molecule, affecting its reactivity and physical properties.

Chemical Reactions Analysis

Chlorinated aromatic ketones can participate in various chemical reactions, including further condensation, substitution, and addition reactions due to the presence of the reactive carbonyl group. The papers do not provide specific reactions for 1-(2-Chlorophenyl)propan-1-one, but studies on similar compounds show that they can undergo reactions like cyclization and can form complexes with proteins , indicating potential biological activity.

Physical and Chemical Properties Analysis

The physical properties such as crystal system, space group, and cell parameters are determined using X-ray diffraction . The chemical properties, including vibrational frequencies and electronic properties like HOMO-LUMO gaps, are studied using spectroscopic methods and computational chemistry . The presence of chlorine atoms and other substituents significantly affects these properties. For instance, the compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one shows moderate antimicrobial activity , suggesting that 1-(2-Chlorophenyl)propan-1-one may also exhibit biological activities.

Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

  • Spectroscopic Properties : A study by Kuś et al. (2016) focused on the chemical characterization of cathinone derivatives, including those similar to 1-(2-Chlorophenyl)propan-1-one. Using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, they provided valuable data for identification and purity assessment of such compounds (Kuś et al., 2016).

  • Crystal Structure Analysis : Another study by Salian et al. (2018) synthesized chalcone derivatives related to 1-(2-Chlorophenyl)propan-1-one. They used single crystal X-ray diffraction for structural analysis, revealing details about molecular geometry and intermolecular interactions (Salian et al., 2018).

Molecular Docking and Biological Properties

  • Molecular Docking and Antimicrobial Activity : Viji et al. (2020) conducted a study that included molecular docking and evaluated the antimicrobial activity of compounds similar to 1-(2-Chlorophenyl)propan-1-one. They explored the molecule's interactions with different proteins, which could be critical for understanding its potential biological applications (Viji et al., 2020).

  • Molecular Structure and Drug Discovery : A study by Sevvanthi et al. (2018) explored the molecular structure of a molecule closely related to 1-(2-Chlorophenyl)propan-1-one. They focused on its potential as an adrenaline uptake inhibitor, which is significant in the context of drug discovery for Central Nervous System (CNS) disorders (Sevvanthi et al., 2018).

Computational Studies and Nonlinear Optical Properties

  • Computational Insights and Nonlinear Optical Material : Research by Prabhu and Rao (2000) on N-(2-Chlorophenyl)-(1-Propanamide), a compound related to 1-(2-Chlorophenyl)propan-1-one, provided insights into its nonlinear optical properties. Such studies are crucial for developing new electro-optic materials (Prabhu & Rao, 2000).

  • Computational Study on Electronic Properties : Another study by Adole et al. (2020) delved into the molecular structure and electronic properties of a compound similar to 1-(2-Chlorophenyl)propan-1-one. They used density functional theory (DFT) for analyzing molecular geometry and chemical reactivity, contributing to our understanding of such compounds' electronic behavior (Adole et al., 2020).

properties

IUPAC Name

1-(2-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSCBJDORATYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212607
Record name 1-Propanone, 1-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)propan-1-one

CAS RN

6323-18-8
Record name o-Chloropropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6323-18-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanone, 1-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-CHLOROPROPIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W587F2R7NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
YJ Zhu, M Wang, JL Bi, F Li - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the title compound, C15H10Br2ClN3O, the benzotriazole mean plane makes a dihedral angle of 57.09 (1) with the other benzene ring. In the crystal structure, the packing is stabilized …
Number of citations: 1 scripts.iucr.org
LW Deady, J Desneves, AJ Kaye, M Thompson… - Bioorganic & medicinal …, 1999 - Elsevier
A series of ring-substituted analogues of the topoisomerase inhibitor 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides was prepared and evaluated. The compounds were prepared …
Number of citations: 58 www.sciencedirect.com
A Shalabi - 2017 - search.proquest.com
The khat plant, catha edulis, has been abused for some time in the Middle East and the African horn for its short-term stimulant effects. However, it was not until 1975 when cathinone, β-…
Number of citations: 2 search.proquest.com
X Zuo, C Cheng, Y Zhang - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
The palladium-catalyzed cross-coupling reaction of 2-iodobiphenyls with ortho-chloroacetophenones has been developed. The reaction involves C–H activation of 2-iodobiphenyls and …
Number of citations: 0 pubs.rsc.org
X Wang, LJ Li, ZY Wang, H Xu, HX Dai - Iscience, 2022 - cell.com
Transition metal-catalyzed C–C bond cleavage is a powerful tool for the reconstruction of a molecular skeleton. We report herein the multi-carbon homologation of aryl ketones to long-…
Number of citations: 4 www.cell.com
X Zhang - 2012 - search.proquest.com
In this research two major types of photoreactivities have been investigated. The first one the photoreactivity of the triplet vinyl nitrene, which is considerably stable. We have …
Number of citations: 2 search.proquest.com
JA Krausea, P Naumovb… - … of Organic Azides …, 2013 - University of Louisville
Number of citations: 2
SJ Ali - 2006
Number of citations: 1

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